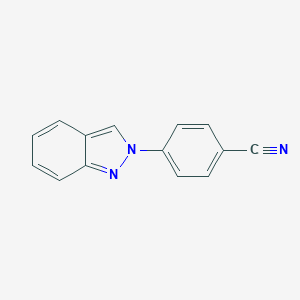
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a novel compound with potential applications in scientific research. It belongs to the class of sulfonamides and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. It can also be used to study the interactions between proteins and small molecules, as well as their effects on cellular processes.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes such as DNA replication, cell division, and apoptosis. It may also modulate the activity of certain receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes and proteins. It may also have neuroprotective effects and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments is its unique chemical structure and properties. It has a high degree of selectivity and potency, making it an ideal lead compound for drug development. However, its limitations include its low solubility in water and its potential toxicity in high doses.
Orientations Futures
There are many potential future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone. These include further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its applications in other scientific research fields such as neuroscience and immunology. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of new and improved compounds with enhanced properties and potential therapeutic applications.
Conclusion
In conclusion, 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a novel compound with potential applications in various scientific research fields. Its unique chemical structure and properties make it an ideal lead compound for drug development, and its potential as a therapeutic agent for various diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves the reaction of 2-(4-methylquinolin-2-ylsulfanyl)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using standard techniques.
Propriétés
Nom du produit |
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
|---|---|
Formule moléculaire |
C19H15NO3S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C19H15NO3S/c1-12-8-19(20-15-5-3-2-4-14(12)15)24-10-16(21)13-6-7-17-18(9-13)23-11-22-17/h2-9H,10-11H2,1H3 |
Clé InChI |
WLQLQOARHVMJPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)




![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)

![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)